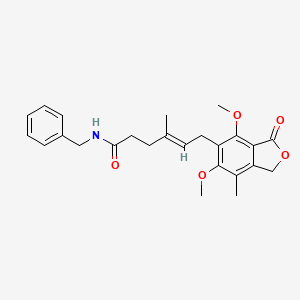
1-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)-1H-indole-2-carboxamide is a complex organic compound with a unique structure that combines an indole core with a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-pyrazolecarboxylic acid with benzyl alcohol in the presence of 1-ethyl-3-(3-dimethylpropylamine) carbodiimide and 1-hydroxybenzotriazole . This is followed by the preparation of intermediates using amino 4-nitrobenzoate in 1-methyl-2-pyrrolidinone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)-1H-indole-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
1-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It may be investigated for its potential therapeutic properties.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and pyrrolidinone-containing molecules. Examples include:
- 1-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide .
- Various pyrimidine derivatives .
Uniqueness
What sets 1-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)-1H-indole-2-carboxamide apart is its unique combination of an indole core with a pyrrolidinone moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C20H19N3O2 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]indole-2-carboxamide |
InChI |
InChI=1S/C20H19N3O2/c1-22-17-9-3-2-6-14(17)12-18(22)20(25)21-15-7-4-8-16(13-15)23-11-5-10-19(23)24/h2-4,6-9,12-13H,5,10-11H2,1H3,(H,21,25) |
InChI Key |
MCXCPPSEOPMHMU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NC3=CC(=CC=C3)N4CCCC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10987799.png)
![3,4-dimethoxy-N-[2-(pyridin-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B10987800.png)
![N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B10987809.png)
![6-(2-methoxyphenyl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B10987813.png)
![4-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B10987820.png)

![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]acetamide](/img/structure/B10987830.png)
![5-[(3AS,4S,6AR)-2-Oxohexahydro-1H-thieno[3,4-D]imidazol-4-YL]-N-(4,5-dimethyl-1,3-thiazol-2-YL)pentanamide](/img/structure/B10987834.png)
![5-[(4-phenylpiperazin-1-yl)methyl]-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one](/img/structure/B10987842.png)
![3-(2-oxo-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B10987844.png)
![N-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10987849.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-(pyrimidin-2-ylamino)benzamide](/img/structure/B10987851.png)
![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B10987852.png)
